1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLSBWLCDXNJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride . The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the desired product. The reaction conditions generally include heating the reactants in an appropriate solvent, such as toluene, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-Cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibits notable pharmacological properties that make it a candidate for drug development. Research indicates that derivatives of pyrrole compounds often demonstrate anti-inflammatory and analgesic effects. For example, studies have shown that pyrrole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrole derivatives, including this compound. These derivatives were tested for their cytotoxicity against different cancer cell lines. The results demonstrated that certain modifications to the pyrrole structure significantly enhanced anticancer activity, suggesting a promising avenue for further research in cancer therapeutics .
Materials Science
Development of Functional Materials
The unique chemical structure of this compound allows for its use in developing functional materials. Its ability to undergo polymerization makes it suitable for creating polymers with specific mechanical and thermal properties.
Data Table: Properties of Polymers Derived from Pyrrole Compounds
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Thermal Stability | Decomposes at 300 °C |
| Electrical Conductivity | 10^(-4) S/cm |
Organic Synthesis
Reactivity and Synthetic Utility
The reactivity of this compound makes it a valuable intermediate in organic synthesis. It can participate in various reactions such as cycloadditions and nucleophilic substitutions.
Case Study: Synthesis of Complex Molecules
A research article documented the use of this compound as a building block for synthesizing complex heterocyclic compounds. By employing it in a multi-step synthesis involving various reagents and conditions, researchers successfully produced novel compounds with potential applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrrole-2,5-dione Derivatives
*Inferred from cyclopentyl analog (C10H13NO2 in ) with one additional CH2 group. †Estimated based on molecular formula.
Key Observations:
Aryl substituents (e.g., 3-methylphenyl, 3-methoxyphenyl) introduce π-π stacking capabilities, which may enhance binding to aromatic residues in biological targets .
Pyridinyl derivatives (e.g., CAS 138949-31-2) introduce heteroaromaticity, which can modulate electronic interactions in coordination chemistry or enzyme inhibition .
Biological Activity
1-Cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 91247-10-8) is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, similar to other pyrrole derivatives which have been explored for therapeutic applications.
In Vitro Studies
Research has shown that derivatives of pyrrole compounds exhibit significant biological activities. For instance, studies on related compounds have demonstrated their potential as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. A notable example includes a study where pyrrole derivatives were evaluated for their inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells. Some derivatives showed IC50 values indicating strong inhibition of COX-2 activity, suggesting that this compound could have similar properties .
Antibacterial Activity
Recent research has indicated that pyrrole derivatives possess antibacterial properties. In studies comparing various compounds, some exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, highlighting their potential as antibacterial agents . Although specific data on this compound's antibacterial efficacy is limited, its structural similarities to known active compounds suggest it may also display such activity.
Summary of Biological Activities
| Activity | Details |
|---|---|
| COX Inhibition | Potential selective inhibitor; related compounds show IC50 values in the low nanomolar range. |
| Antibacterial | Related pyrrole compounds show MIC values between 3.125 μg/mL to 12.5 μg/mL against bacteria. |
| Therapeutic Potential | Investigated for anti-inflammatory and antibacterial properties; ongoing research needed. |
Case Study: COX Inhibition
In a specific study focusing on the synthesis and evaluation of pyrrole derivatives as COX inhibitors, compound MPO-0029 was identified as a potent selective COX-2 inhibitor with an IC50 value of 6.0 nM and a selectivity index greater than 168 compared to COX-1 . This highlights the potential for similar structural compounds like this compound to exhibit significant anti-inflammatory properties.
Q & A
Q. What are the optimal synthetic routes for 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization, a method validated for analogous pyrrolidine-diones. For example, substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones were synthesized using ketones and amines under basic conditions, achieving yields of 46–63% after purification via column chromatography or recrystallization . Key parameters include:
-
Reagent selection : Use stoichiometric bases (e.g., KOH/EtOH) to deprotonate intermediates.
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Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.
-
Purification : Ethanol or benzene recrystallization improves purity, as seen in yields for compounds like 15m (46%) and 16a (63%) .
Example Synthesis Data Compound ---------------------------- 15m (analog) 16a (analog)
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the cyclohexyl group’s protons appear as multiplet signals (δ 1.2–2.1 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm). The dione carbonyls typically show 13C signals at δ 170–175 ppm .
- FTIR : Look for C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- HRMS : Confirm molecular weight (theoretical for C₁₁H₁₅NO₂: 205.11 g/mol) with <2 ppm error .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental design?
- Methodological Answer :
- Solubility : Perform gradient solubility tests in solvents like DMSO, ethanol, and chloroform. Pyrrolidine-diones often exhibit moderate polarity, favoring dissolution in DMSO .
- Stability : Conduct accelerated stability studies under varying pH (2–12) and temperatures (4–40°C). Maleimide analogs (e.g., 1H-pyrrole-2,5-dione) are prone to hydrolysis in alkaline conditions, requiring storage at −20°C .
Q. What are the compound’s reactivity trends under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic conditions : The dione moiety may undergo ring-opening reactions, as seen in maleimide derivatives .
- Basic conditions : Risk of nucleophilic attack at the carbonyl groups. For example, amines can form adducts via Michael addition .
- Oxidative conditions : The cyclohexyl group may oxidize to cyclohexanol derivatives under strong oxidizers (e.g., KMnO₄) .
Advanced Research Questions
Q. What mechanistic insights explain the base-assisted cyclization pathway for synthesizing this compound?
- Methodological Answer : Cyclization proceeds via enolate intermediate formation, followed by intramolecular nucleophilic attack. Computational studies (DFT) on similar systems show transition states with energy barriers of ~25 kcal/mol, favoring five-membered ring closure . Kinetic studies using in-situ NMR can monitor intermediate stability .
Q. How can computational modeling (e.g., DFT, TDDFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
-
DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. For maleimide derivatives, gaps of ~4.5 eV suggest moderate reactivity .
-
TDDFT : Simulate UV-Vis spectra to identify π→π* transitions (~270 nm) for applications in photochemistry .
Computational Parameters Method ----------------------------- B3LYP TDDFT
Q. What are the potential applications of this compound in materials science (e.g., polymer precursors, photoactive materials)?
- Methodological Answer :
- Polymer crosslinking : The maleimide core undergoes radical-initiated polymerization, forming thermally stable networks (Tg > 150°C) .
- Photoactive materials : Substituents like cyclohexyl groups enhance solubility for thin-film fabrication, as demonstrated in pyrrole-thiophene copolymers .
Q. What challenges arise when scaling up synthesis, and how can process control strategies mitigate them?
- Methodological Answer :
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in batch reactors, ensuring uniform heat distribution .
- Byproduct control : Implement in-line FTIR monitoring to detect side products (e.g., hydrolyzed diones) and adjust pH in real-time .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
